wwl229

Carboxylesterase Selectivity Serine Hydrolase

WWL229 (CAS 1338575-28-2) is a small-molecule, selective inhibitor of carboxylesterase 3 (Ces3), a serine hydrolase critically involved in lipid metabolism, particularly triglyceride hydrolysis in adipose tissue. It exhibits an IC50 of 1.94 µM against Ces3 and is chemically defined as (4-nitrophenyl) 2-(3-methoxypropyl)piperidine-1-carboxylate.

Molecular Formula C16H22N2O5
Molecular Weight 322.36 g/mol
Cat. No. B611831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namewwl229
SynonymsWWL229;  WWL-229;  WWL 229; 
Molecular FormulaC16H22N2O5
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESCOCCCC1CCCCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H22N2O5/c1-22-12-4-6-13-5-2-3-11-17(13)16(19)23-15-9-7-14(8-10-15)18(20)21/h7-10,13H,2-6,11-12H2,1H3
InChIKeyXVBRVSAGMWRVCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WWL229 Compound Guide: A Selective Carboxylesterase 3 (Ces3) Inhibitor for Metabolic and Inflammation Research


WWL229 (CAS 1338575-28-2) is a small-molecule, selective inhibitor of carboxylesterase 3 (Ces3), a serine hydrolase critically involved in lipid metabolism, particularly triglyceride hydrolysis in adipose tissue [1][2]. It exhibits an IC50 of 1.94 µM against Ces3 and is chemically defined as (4-nitrophenyl) 2-(3-methoxypropyl)piperidine-1-carboxylate . WWL229 is a fundamental research tool used to dissect the specific roles of Ces3 in pathways such as lipolysis, thermogenesis, and inflammation, distinct from other carboxylesterase or serine hydrolase inhibitors .

Why Substituting WWL229 with Other Carboxylesterase or Serine Hydrolase Inhibitors Compromises Research Specificity


Simple substitution of WWL229 with other inhibitors like WWL113 or JZL184 is scientifically invalid due to distinct and opposing selectivity profiles. While WWL113 is a potent dual inhibitor of Ces3 and Ces1f (and an off-target inhibitor of TBXAS1), WWL229 exhibits a narrower selectivity, sparing Ces1f, ABHD6, and other tested serine hydrolases [1]. Furthermore, in functional models, WWL229 and JZL184 produce contrasting effects on inflammatory outcomes, underscoring that these compounds cannot be interchanged without fundamentally altering the experimental results and their interpretation [2]. The quantitative evidence below demonstrates these critical, data-driven differentiators.

Quantitative Differentiation of WWL229 from Closest Analogs: A Data-Driven Evidence Guide for Scientific Selection


Superior Selectivity: WWL229 Spares Ces1f and ABHD6, Unlike Dual Inhibitor WWL113

WWL229 is a selective Ces3 inhibitor that does not inhibit Ces1f or ABHD6 at effective concentrations, in contrast to the dual inhibitor WWL113, which potently inhibits both Ces3 (IC50 = 120 nM) and Ces1f (IC50 = 100 nM) . This selectivity profile is critical for studies requiring specific Ces3 modulation without confounding effects on Ces1f or other serine hydrolases .

Carboxylesterase Selectivity Serine Hydrolase

Reduced Off-Target Liability: WWL229 Does Not Inhibit Thromboxane A2 Synthase (TBXAS1), a Confounding Target of WWL113

In a direct comparison, WWL113 demonstrated potent off-target inhibition of recombinant TBXAS1 (IC50 = 226 nM), an enzyme central to pro-inflammatory thromboxane A2 production, whereas WWL229 showed no effect on lipid mediator levels [1]. This finding underscores that WWL229 provides a cleaner pharmacological tool for Ces3/1d studies, avoiding the confounding anti-inflammatory and cardiovascular effects that may arise from WWL113's inhibition of TBXAS1 [2].

Off-target Thromboxane Inflammation

Divergent In Vivo Functional Outcomes: WWL229 Augments Lung Inflammation While JZL184 Attenuates It

In a mouse model of LPS-induced lung inflammation, WWL229 treatment augmented the inflammatory response in a female-specific manner, as evidenced by enhanced neutrophil infiltration and Il1b mRNA levels [1]. In stark contrast, treatment with the serine hydrolase inhibitor JZL184 (a MAGL inhibitor) attenuated LPS-induced Il1b and Il6 mRNA levels in female lungs, demonstrating that Ces1d/Ces3 and Magl have functionally opposing roles in regulating inflammation [2]. This demonstrates that WWL229 cannot be used as a substitute for JZL184, and vice versa, as they drive opposite physiological outcomes.

Inflammation In Vivo Lipid Mediator

Functional Validation in Metabolic Disease Models: WWL229 Inhibits β-Adrenergic-Stimulated Lipolysis and Thermogenesis

WWL229 treatment or Ces3 siRNA knockdown dramatically attenuated isoproterenol (ISO)-induced lipolysis in 3T3-L1 and brown adipocytes, demonstrating a direct and specific role for Ces3 in β-adrenergic signaling [1]. This was accompanied by impaired mitochondrial function (Seahorse assay) and downregulation of thermogenic genes Ucp1 and Pgc1a. In vivo, WWL229-treated mice exhibited a significantly impaired ability to defend their body temperature during cold exposure, confirming the compound's utility for in vivo studies of Ces3-dependent thermogenesis [2]. This functional validation positions WWL229 as a critical tool for metabolic disease research.

Metabolism Adipocyte Thermogenesis

Potential Role as a Chemotherapy Sensitizer: WWL229 Enhances Cisplatin-Induced Apoptosis in HepG2 Cells

In a hepatocellular carcinoma (HCC) cell model, the combination of 50 μM WWL229 with 10 μM cisplatin significantly enhanced apoptosis compared to either agent alone, suggesting that CES1/Ces3 inhibition by WWL229 can sensitize cancer cells to chemotherapy [1]. While direct comparator data for other Ces3 inhibitors in this specific context are not available in the retrieved information, this finding represents a distinct, quantifiable application for WWL229 beyond its established roles in metabolism and inflammation.

Oncology Chemosensitization Hepatocellular Carcinoma

Optimal Application Scenarios for WWL229 Based on Proven Scientific Differentiation


Defining Ces3-Specific Lipid Metabolism and Thermogenesis Pathways in Adipocytes

Researchers studying lipid droplet dynamics, basal lipolysis, or β-adrenergic-stimulated thermogenesis should select WWL229 for its well-validated, specific inhibition of Ces3. As shown, WWL229 phenocopies Ces3 siRNA knockdown, dramatically attenuating ISO-induced lipolysis and impairing mitochondrial function and thermogenic gene expression in adipocytes [1][2]. Its use ensures that observed effects are directly attributable to Ces3 inhibition rather than off-target interactions with related enzymes like Ces1f or ABHD6 .

Investigating Carboxylesterase 1 (CES1/Ces1d) Function in Pulmonary Inflammation Models

For in vivo studies focused on the role of CES1/Ces1d in lung inflammation, WWL229 is the preferred inhibitor. Data show that WWL229 augments LPS-induced lung inflammation, a phenotype that is partially mirrored in Ces1d knockout mice, confirming its on-target activity in this context [1]. Critically, its use avoids the confounding anti-inflammatory effects of WWL113, which stem from off-target TBXAS1 inhibition, and the opposing, anti-inflammatory effects of the Magl inhibitor JZL184 [2].

Isolating CES1 Biology in Macrophage and Immune Cell Studies Without Thromboxane A2 Pathway Interference

Studies examining the immunomodulatory role of CES1 in macrophages or other immune cells should utilize WWL229 to ensure that any observed effects on lipid mediators and cytokine production are due to CES1 inhibition alone. WWL229 does not inhibit thromboxane A2 synthase (TBXAS1), a key enzyme in the pro-inflammatory TxA2 pathway, unlike the commonly used comparator WWL113 which inhibits TBXAS1 with an IC50 of 226 nM [1]. Therefore, WWL229 provides a cleaner, more specific pharmacological tool for dissecting CES1-dependent immune responses [2].

Exploring Ces3 Inhibition as a Chemosensitization Strategy in Hepatocellular Carcinoma

Preclinical oncology research programs investigating novel strategies to overcome chemoresistance in liver cancer may find value in procuring WWL229. Evidence demonstrates that WWL229 can enhance the pro-apoptotic effects of cisplatin in HepG2 cells, indicating that Ces3 inhibition may represent a viable approach to sensitize HCC to chemotherapy [1]. This application is distinct from its use in metabolic and inflammatory research and warrants further investigation with WWL229 as the key tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for wwl229

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.